molecular formula C13H15N3OS B4554982 2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-N-phenylpropanamide

2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-N-phenylpropanamide

Cat. No.: B4554982
M. Wt: 261.34 g/mol
InChI Key: GSRBWMZUZSFNMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-N-phenylpropanamide is a useful research compound. Its molecular formula is C13H15N3OS and its molecular weight is 261.34 g/mol. The purity is usually 95%.
The exact mass of the compound 2-[(1-methyl-1H-imidazol-2-yl)thio]-N-phenylpropanamide is 261.09358328 g/mol and the complexity rating of the compound is 281. The solubility of this chemical has been described as >39.2 [ug/mL]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

HIV-1 Protease Inhibition

A study by Abdel-Meguid et al. (1994) described an orally bioavailable HIV-1 protease inhibitor containing an imidazole-derived peptide bond replacement, demonstrating the compound's potent inhibition of the protease and its improved pharmacokinetic and oral bioavailability properties compared to its carboxamide-containing homologue. This highlights the relevance of imidazole derivatives in enhancing drug efficacy and bioavailability (Abdel-Meguid et al., 1994).

Anticancer Activity

Gomha et al. (2017) synthesized and evaluated novel thiazole and 1,3,4-thiadiazole derivatives incorporating the thiazole moiety for their potent anticancer activities. These compounds were tested against Hepatocellular carcinoma cell lines, with some showing significant anticancer potential, indicating the therapeutic potential of imidazole-related structures in cancer treatment (Gomha et al., 2017).

Heterocyclic Compound Synthesis

Sedlák et al. (2003) explored the synthesis of 5,5-dimethyl-2-phenylimidazolin-4-thiones and 4,4-dimethyl-2-phenylthiazolin-5-ones from substituted 2-benzoylamino-2-methyl-thiopropanamides. This work contributes to the understanding of heterocyclic chemistry and provides insights into the synthesis of biologically active compounds (Sedlák et al., 2003).

Antirhinoviral Activity

Hamdouchi et al. (1999) designed and synthesized a series of 2-amino-3-substituted-6-[(E)-1-phenyl-2-(N-methylcarbamoyl)vinyl]imidazo[1,2-a]pyridines, demonstrating strong antirhinovirus activity. This study showcases the potential of imidazole derivatives in the development of novel antiviral agents (Hamdouchi et al., 1999).

Antihypertensive Agents

Carini et al. (1991) discovered a series of N-(biphenylylmethyl)imidazoles as potent, orally active antihypertensive agents, highlighting the role of imidazole derivatives in cardiovascular drug development (Carini et al., 1991).

Mechanism of Action

The mechanism of action of imidazole derivatives can vary widely depending on their specific chemical structure and the biological target they interact with .

Safety and Hazards

The safety and hazards of imidazole compounds can vary widely depending on their specific chemical structure. Some imidazole compounds may be irritants or have other safety concerns .

Future Directions

The future directions in the field of imidazole research are likely to involve the development of new synthetic routes for imidazole and their derived products, as well as the exploration of their potential applications in various fields .

Properties

IUPAC Name

2-(1-methylimidazol-2-yl)sulfanyl-N-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3OS/c1-10(18-13-14-8-9-16(13)2)12(17)15-11-6-4-3-5-7-11/h3-10H,1-2H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSRBWMZUZSFNMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=CC=C1)SC2=NC=CN2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>39.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49721880
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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